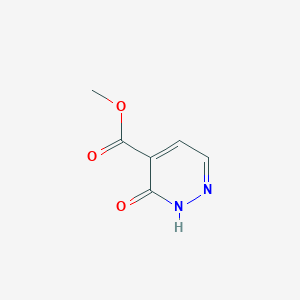

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

BenchChem offers high-quality Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQKUIQFNORDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629822 | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-80-2 | |

| Record name | Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate"

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound belonging to the dihydropyridazinone family. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by its derivatives. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[1] Derivatives of the 3-oxo-2,3-dihydropyridazine core have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, offering valuable insights for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in biological systems and for guiding its application in drug design.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | ChemBK[2] |

| Molecular Weight | 154.12 g/mol | ChemBK[2] |

| Melting Point | 159 °C | ChemicalBook[3] |

| pKa (Predicted) | 10.34 ± 0.40 | ChemicalBook[3] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Tautomerism: The Keto-Enol Equilibrium

A crucial aspect of the structure of 3-oxo-2,3-dihydropyridazines is the potential for tautomerism. The molecule can exist in equilibrium between the keto (amide) form and the enol (hydroxy) form.

Caption: Keto-enol tautomerism of the 3-oxo-2,3-dihydropyridazine ring.

For N-heterocycles like 3-hydroxypyridazin-6-one, studies have shown that the oxo (amide) form is generally the predominant tautomer in aqueous solution.[4] This preference is significant for understanding the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylates often commences with the condensation of a β-keto ester with a hydrazine derivative. A subsequent oxidation or aromatization step can then lead to the desired dihydropyridazinone ring system.

Caption: Proposed synthetic workflow for Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

Experimental Protocol (Hypothetical)

-

Condensation: Diethyl 2-(ethoxymethylene)-3-oxosuccinate is refluxed with hydrazine hydrate in ethanol to yield the pyrazole intermediate. The causality behind this choice lies in the high reactivity of the ethoxymethylene group towards nucleophilic attack by hydrazine, leading to cyclization.

-

Rearrangement: The pyrazole intermediate is subjected to a base-catalyzed rearrangement, for instance, using sodium ethoxide in ethanol. This step is crucial for the expansion of the five-membered pyrazole ring into the six-membered pyridazine ring.

-

Hydrolysis and Decarboxylation: The resulting pyridazine dicarboxylate is then selectively hydrolyzed, followed by decarboxylation, to yield 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

-

Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford the desired Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

This self-validating protocol includes clear steps with expected intermediates, allowing for the monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) and subsequent characterization of the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, the expected spectral data can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.8-4.0 ppm. The protons on the pyridazine ring would likely appear as multiplets or singlets in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the substitution. The NH proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift, and its position could be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would feature a resonance for the ester carbonyl carbon around 160-170 ppm and the pyridazinone carbonyl carbon further downfield. The methyl ester carbon would resonate around 50-55 ppm. The carbons of the pyridazine ring would appear in the aromatic region (approximately 120-160 ppm).

-

FTIR: The infrared spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹ and another strong band for the amide carbonyl (C=O) of the pyridazinone ring around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages of the pyridazine ring.

Reactivity and Chemical Stability

The reactivity of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is governed by the functional groups present in its structure: the dihydropyridazinone ring, the methyl ester, and the N-H group.

Caption: Potential reaction sites on Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

-

N-Alkylation/Arylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or arylated to introduce various substituents, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This carboxylic acid can then be converted to a variety of other functional groups.

-

Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines. This is a frequently employed modification to enhance biological activity and modulate physicochemical properties.

-

Halogenation: The pyridazine ring can undergo halogenation, providing a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The chemical stability of dihydropyridazinone esters is generally good under neutral conditions. However, they are susceptible to hydrolysis at extreme pH values. The stability is also influenced by the nature and position of substituents on the pyridazine ring.

Applications in Research and Drug Development

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This makes Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

-

Anticancer Activity: Numerous pyridazine derivatives have been investigated for their potential as anticancer agents.[5] For instance, certain 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides have been developed for the treatment of cancer.[6]

-

Antimicrobial and Antifungal Activity: Dihydropyridine derivatives, a related class of compounds, have shown inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi.[7]

-

Other Pharmacological Activities: The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of pharmacological properties, including antihypertensive, analgesic, and anti-inflammatory activities.[5]

The synthetic tractability of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, coupled with the proven therapeutic potential of the dihydropyridazinone core, positions this molecule as a key starting material for the development of new chemical entities targeting a range of diseases.

Conclusion

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an attractive scaffold for the design and development of novel therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable chemical entity in their scientific endeavors. Further exploration of its derivatives is warranted to fully unlock the therapeutic potential of this promising molecular framework.

References

-

Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents.

-

Synthesis and biological activity of some new pyridazine derivatives. Semantic Scholar. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Available at: [Link]

-

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. ChemBK. Available at: [Link]

-

Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]

-

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid methyl ester. ChemBK. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | 89640-80-2 [amp.chemicalbook.com]

- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 1363382-35-7 | Methyl 5-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate - Moldb [moldb.com]

- 6. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 7. iris.uniss.it [iris.uniss.it]

A Technical Guide to the Spectral Analysis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Spectroscopic Overview

The chemical structure of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate dictates its characteristic spectral features. The molecule contains a dihydropyridazinone ring, a methyl ester group, and vinylic protons, all of which give rise to distinct signals in various spectroscopic techniques.

Caption: A logical workflow for the structural elucidation of pyridazinone derivatives using combined spectral data.

Experimental Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

2. IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Perform a background scan before running the sample.

-

3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition:

-

Ionization mode: Positive or negative ion mode, depending on the compound's properties.

-

Mass range: m/z 50-500.

-

Acquire both full scan MS and tandem MS (MS/MS) data to aid in fragmentation analysis.

-

Conclusion

The structural characterization of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a critical step in its application in drug discovery and development. A combined analytical approach utilizing NMR, IR, and MS provides a comprehensive and unambiguous determination of its chemical structure. The spectral data and interpretation framework presented in this guide, based on established principles and data from related compounds, offer a valuable resource for scientists working with this important class of heterocyclic molecules.

References

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link] [1][2][3][4]2. Ragusa, G., et al. (2021). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry, 223, 113647. [Link]

-

Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link] [4]4. PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.uniss.it [iris.uniss.it]

- 3. 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Oxo-2,3-dihydropyridazine Systems: A Guide to Structure, Equilibrium, and Bioactivity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 3-oxo-2,3-dihydropyridazine, commonly known as the pyridazin-3(2H)-one scaffold, is a cornerstone in medicinal chemistry. Its derivatives are recognized for a vast spectrum of pharmacological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects.[1][2][3] The synthetic accessibility and the ease with which its various positions can be functionalized make it an exceptionally attractive core for drug design.[4][5]

A critical, yet often nuanced, aspect of the pyridazinone core is its capacity for tautomerism—a form of constitutional isomerism involving the migration of a proton. This phenomenon is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capability. Consequently, understanding and controlling the tautomeric equilibrium is paramount for rational drug design, as the specific tautomer present will dictate the nature of interactions with biological targets like enzymes and receptors.

This guide provides a comprehensive exploration of the tautomeric behavior of 3-oxo-2,3-dihydropyridazine systems, detailing the structural equilibrium, the factors that influence it, and the analytical methodologies required for its characterization.

The Fundamental Tautomeric Equilibrium: Lactam vs. Lactim

The 3-oxo-2,3-dihydropyridazine system primarily exists in a dynamic equilibrium between two tautomeric forms: the amide or lactam form (also called the keto or oxo form) and the imidic acid or lactim form (the enol or hydroxy form).[6]

The equilibrium involves the migration of the proton from the nitrogen at position 2 (N2) to the exocyclic oxygen atom, accompanied by a rearrangement of the double bonds within the ring. While both forms can exist, extensive spectroscopic and computational evidence confirms that the equilibrium overwhelmingly favors the keto (lactam) form , which is generally more stable.[4][6]

Caption: The primary keto-enol tautomerism in the pyridazinone core.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is sensitive to a range of internal and external factors. A thorough understanding of these influences is essential for predicting and controlling the behavior of pyridazinone-based compounds in different environments.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar solvents tend to stabilize the more polar keto tautomer.[7] Theoretical studies using both implicit and explicit solvation models have demonstrated that protic polar solvents are particularly effective at lowering the activation energy for the proton transfer, facilitating the interconversion.[8][9] In non-polar solvents, the less polar enol form may be more favored than in polar media.[7]

-

Substituent Effects: The electronic nature of substituents on the pyridazinone ring can modulate the relative stabilities of the tautomers. Electron-donating groups, such as a pyrrolyl substituent, can increase the electron density on the pyridazine ring. This has been shown to shift the equilibrium slightly towards the hydroxy (enol) form compared to the unsubstituted parent system, although the keto form still predominates.[10]

-

Physical State: In the solid state, the molecule is locked into a single conformation due to crystal packing forces. X-ray crystallography provides definitive evidence of the existing tautomer in the crystal lattice.[11] In solution, the dynamic equilibrium is established, and its position is dictated by the factors described above. This can lead to situations where the dominant tautomer in a biological medium (aqueous solution) differs from that observed in the solid-state drug formulation.

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of pyridazinone tautomers.

Data Presentation: Spectroscopic Signatures of Tautomers

| Technique | Keto (Lactam) Form | Enol (Lactim) Form | Rationale |

| ¹H NMR | Broad singlet for N-H proton (δ ~11-13 ppm) | Sharp singlet for O-H proton (variable ppm) | Direct observation of the labile proton in different chemical environments. |

| ¹³C NMR | Signal for C=O carbon (δ ~160-170 ppm) | Signal for C-OH carbon (δ ~145-155 ppm) | The carbonyl carbon is significantly deshielded compared to the enolic carbon. |

| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹) | O-H stretch (~3200-3400 cm⁻¹) and C=N stretch | Distinct vibrational modes for the key functional groups. |

| UV-Vis Spectroscopy | Different λ_max and molar absorptivity | Different λ_max and molar absorptivity | The conjugated π-systems of the two tautomers differ, leading to unique electronic transitions.[12] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines a self-validating system for determining the tautomeric equilibrium in solution.

-

Sample Preparation (Causality): Dissolve an accurately weighed sample (~5-10 mg) of the pyridazinone derivative in 0.6 mL of a deuterated solvent. The choice of solvent is critical as it influences the equilibrium. DMSO-d₆ is often used as its polarity and hydrogen-bonding properties can reveal both tautomers, while CDCl₃ might favor one form.

-

Instrument Setup: Calibrate and shim the NMR spectrometer (≥300 MHz) to ensure high resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Spectral Analysis:

-

Identify the characteristic, non-exchangeable signals unique to each tautomer. For example, a specific aromatic proton adjacent to the N-H group in the keto form may have a slightly different chemical shift than the corresponding proton in the enol form.

-

Identify the labile N-H (keto) and O-H (enol) protons. These may be broad and can be confirmed by adding a drop of D₂O, which will cause them to exchange and disappear from the spectrum.

-

-

Quantification (Self-Validation):

-

Carefully integrate the area of a well-resolved, non-exchangeable proton signal for the keto form (A_keto) and a corresponding signal for the enol form (A_enol).

-

Calculate the molar ratio: Ratio (Keto:Enol) = A_keto / A_enol .

-

To validate, repeat the calculation using a different pair of unique signals. Consistent results confirm the accuracy of the measurement.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the mechanism of their interconversion.[8][9]

Caption: A typical DFT workflow for predicting tautomer stability.

A theoretical study on the parent pyridazin-3(2H)-one highlighted two potential mechanisms for interconversion: a direct hydrogen transfer with a high activation energy (42.64 kcal/mol) and a dimer-assisted double hydrogen transfer with a much lower activation energy (14.66 kcal/mol), suggesting the latter is a more feasible pathway.[8][9]

Impact on Biological Activity and Drug Design

The tautomeric state of a pyridazinone derivative is directly linked to its pharmacological activity. The keto and enol forms present different arrays of hydrogen bond donors and acceptors, which determines how they fit into a protein's binding site.

-

The keto form features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

The enol form features a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen at N2).

This difference is critical. For instance, a drug designed to inhibit an enzyme may require the specific hydrogen bond donor-acceptor pattern of the less populated enol tautomer to bind effectively. The observed biological activity would then depend on the position of the tautomeric equilibrium under physiological conditions. Recent work on 3-oxo-2,3-dihydropyridazine derivatives as inhibitors for Interleukin-2-inducible T-cell kinase (ITK) underscores the importance of the scaffold in designing selective kinase inhibitors.[5][13] The specific interactions within the kinase active site are highly sensitive to the tautomeric form of the ligand.

Caption: Differential binding modes of keto and enol tautomers.

Conclusion and Future Perspectives

The tautomerism of 3-oxo-2,3-dihydropyridazine systems is a fundamental property that dictates their chemical behavior and biological function. While the keto (lactam) form is thermodynamically dominant in most cases, the equilibrium is dynamic and sensitive to the chemical environment. For researchers in drug discovery, a comprehensive characterization using a combination of high-resolution NMR, X-ray crystallography, and validated computational models is not just recommended, but essential for establishing a clear structure-activity relationship.

Future work in this field will likely focus on designing pyridazinone derivatives where the tautomeric equilibrium can be biased or "locked" towards the more biologically active form. This could involve the strategic placement of substituents that favor one tautomer through steric hindrance or intramolecular hydrogen bonding, leading to the development of more potent and selective therapeutic agents.

References

-

Al-Tel, T. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Oxidative Medicine and Cellular Longevity, 2021, 5553935. [Link]

-

Tavakol, H., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

Haider, S., et al. (2022). Biological activities of pyridazinones. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

-

Haider, S., et al. (2022). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]

-

Tavakol, H., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4453. [Link]

-

Maccioni, E., et al. (2025). New pyridazinone-4-carboxamides as new ca. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

-

Kumar, D., & Singh, S. K. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Sharma, R., et al. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1675-1682. [Link]

-

Jones, R. A., & Marriott, M. T. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(xi), 114-119. [Link]

-

Al-Omran, F., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(11), 7836-7853. [Link]

-

Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 16, 1-9. [Link]

-

Yilmaz, F., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 887-891. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Pyridazinone Derivatives

An in-depth technical guide by Gemini

Abstract

The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone of modern medicinal chemistry.[1] Often hailed as a "magic moiety" or "privileged scaffold," its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the historical discovery and the seminal synthetic strategies that first brought the pyridazinone ring to light. We will deconstruct the foundational chemical principles, provide detailed experimental protocols, and examine the causality behind the experimental choices that enabled the synthesis of this pivotal molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the origins of this vital pharmacophore.

Part 1: The Genesis of the Pyridazine Ring - A Historical Perspective

The story of the pyridazinone ring begins not with a targeted synthesis for biological activity, but as a result of fundamental research into the reactivity of novel chemical entities. The discovery is credited to the pioneering work of German chemist Hermann Emil Fischer , a Nobel laureate whose discoveries profoundly shaped the fields of organic and biochemistry.[4][5]

In 1886, during his extensive investigations into the reactions of hydrazines, Fischer conducted a condensation reaction between phenylhydrazine and levulinic acid.[6] This experiment, a footnote in his broader, celebrated work on sugar and purine chemistry, yielded the first substituted pyridazine derivative.[6][7][8] It was a discovery born from curiosity-driven research, where understanding the fundamental reactivity of a newly discovered class of compounds (hydrazines) was the primary goal.[4][8] The term "pyridazine" itself was first coined a year prior, in 1885, by Knorr.[9] The unsubstituted parent heterocycle, pyridazine, was successfully synthesized for the first time by Tauber in 1895, solidifying the existence of this new class of heterocycles.[9][10]

Fischer's initial synthesis was not an isolated event but part of a logical progression of his work. His discovery of phenylhydrazine in 1875 provided chemists with a powerful new reagent.[7] Its ability to react with carbonyl compounds to form crystalline, easily characterizable hydrazones became the key that unlocked the complex structures of sugars, ultimately leading to his 1902 Nobel Prize in Chemistry.[5][8] The reaction with levulinic acid was a natural extension of this work, exploring the reactivity of this versatile reagent with a molecule containing two distinct carbonyl functionalities.

Part 2: The Foundational Synthesis: Cyclocondensation of γ-Ketoacids

The classical and most fundamental method for synthesizing the pyridazinone core is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine.[6][11] This reaction elegantly and efficiently forms the stable six-membered dihydropyridazinone ring in a single step.

Core Principle & Mechanism

The reaction proceeds through a well-established cyclocondensation mechanism. The hydrazine molecule, acting as a bis-nucleophile, bridges the two electrophilic carbonyl centers of the γ-ketoacid, which are perfectly spaced (in a 1,4-relationship) to facilitate the formation of a six-membered ring.

The mechanism unfolds in three key stages:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of levulinic acid. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid group.

-

Dehydration: This cyclized intermediate readily eliminates a second molecule of water to yield the final, stable 4,5-dihydro-3(2H)-pyridazinone ring system.[12]

The overall reaction can be visualized as follows:

Detailed Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a modern adaptation of Fischer's foundational synthesis, which proceeds rapidly under mild conditions and is considered an example of a "click reaction" in a bio-based context.[12] This self-validating protocol ensures high yield and purity, making it a trustworthy cornerstone for further derivatization.

Materials and Equipment:

-

Levulinic acid (LA)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Visualization:

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve levulinic acid (e.g., 10 mmol, 1.16 g) in 20 mL of deionized water.

-

Reagent Addition: While stirring, add hydrazine hydrate (e.g., 12 mmol, 0.60 g) dropwise to the solution at room temperature. The reaction is often exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours to ensure complete conversion.[9]

-

Work-up: After 24 hours, add 50 mL of deionized water to the flask. A precipitate of the product may form.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is the crude product, 6-methyl-4,5-dihydropyridazin-3(2H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[13]

Structural Characterization

While Fischer would have relied on melting point and elemental analysis, modern synthesis is validated by spectroscopic methods.

| Parameter | Expected Value / Observation | Significance |

| Molecular Formula | C₅H₈N₂O | - |

| Molecular Weight | 112.13 g/mol | Confirms mass of the target compound. |

| Appearance | White to off-white solid | Basic physical property. |

| ¹H-NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 2.3-2.5 (m, 2H, CH₂), 2.1-2.3 (m, 2H, CH₂), 1.9 (s, 3H, CH₃) | Confirms the presence and connectivity of all protons in the structure. The NH proton is a key identifier. |

| IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O, amide stretch) | Identifies the key functional groups (amide NH and carbonyl) of the pyridazinone ring.[13] |

| Mass Spec (EI) | m/z (%) 112 (M⁺) | Confirms the molecular weight of the parent ion. |

| Table 1: Key Analytical Data for 6-methyl-4,5-dihydropyridazin-3(2H)-one |

Part 3: Causality and Experimental Rationale - Why the Synthesis Works

As scientists, we must move beyond simply following a protocol to understanding why it is designed in a particular way. The success of this foundational synthesis is not accidental but is rooted in the intrinsic chemical properties of the reactants.

-

The Role of the γ-Ketoacid: The 1,4-spacing between the ketone and carboxylic acid functionalities is the critical design feature. This specific distance is thermodynamically and kinetically favorable for the formation of a stable, low-strain six-membered ring. If a β-ketoacid (1,3-dicarbonyl) were used, a five-membered pyrazolone ring would form. If an ε-ketoacid (1,5-dicarbonyl) were used, a seven-membered diazepinone ring would be the target, often with lower yields and stability. Levulinic acid, being readily available and bio-based, is an ideal starting material.[12]

-

The Uniqueness of Hydrazine: Hydrazine (H₂N-NH₂) is a potent bis-nucleophile. Its two nitrogen atoms allow it to act as a molecular "staple," joining the two ends of the dicarbonyl compound. The choice of hydrazine versus a substituted hydrazine (e.g., phenylhydrazine as used by Fischer) determines the substitution on the ring nitrogen, providing an immediate handle for modulating the compound's properties.

-

Solvent and Conditions: The reaction is often performed in a protic solvent like water or ethanol.[11][13] The solvent facilitates the necessary proton transfers during the hydrazone formation and dehydration steps. While the reaction can proceed at room temperature, heating (reflux) is commonly employed to increase the reaction rate and drive the final dehydration step to completion, ensuring a high yield.[11]

Part 4: Early Biological Significance and the Dawn of a Pharmacophore

While Fischer's discovery was one of pure chemistry, the pyridazinone scaffold did not remain a laboratory curiosity for long. As synthetic methods expanded, researchers began to explore the biological activities of these new compounds. Early investigations revealed that pyridazinone derivatives could exert significant effects on biological systems, particularly the cardiovascular system.[14][15] Reports of antihypertensive, vasodilatory, and antiplatelet activities began to appear in the literature.[2][14][15]

This initial discovery of biological relevance was the spark that ignited decades of research. It became clear that the pyridazinone ring was not merely a stable heterocycle but a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets and can be readily decorated with various functional groups to fine-tune its activity and properties. This realization transformed the field, shifting the focus from simple synthesis to the rational design of pyridazinone derivatives as potent and selective therapeutic agents for a vast range of diseases, including cancer, inflammation, and infections.[3][14][16][17]

Part 5: Conclusion

The journey of the pyridazinone ring from its serendipitous discovery in Emil Fischer's laboratory to its current status as a pillar of medicinal chemistry is a testament to the power of fundamental research. The foundational synthesis—a simple, elegant cyclocondensation of a γ-ketoacid with hydrazine—remains a cornerstone of heterocyclic chemistry. Its efficiency, reliability, and the inherent biological potential of its product have inspired the development of countless analogs and sophisticated new synthetic routes. For any scientist in the field of drug discovery, understanding this original synthesis is not just a lesson in history, but a foundational insight into the chemical logic that continues to drive the creation of new medicines.

References

-

Isah, A. M., Bature, H. B., Yahaya, S., Bandi, I. I., Magaji, B., & Muhammad, A. U. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524.

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

-

Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234.

-

Bansal, R. K., & Singh, R. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 206-215.

-

Allam, M. A., George, R. F., & Abd-Rabo, Z. S. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32.

-

Zhang, Y., et al. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry, 275, 116565.

-

Wikipedia contributors. (2023). Pyridazine. Wikipedia.

-

Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103.

-

Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

-

de Oliveira, R. L., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 15(6), 1639-1651.

-

Chen, J., et al. (2023). A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds. Green Chemistry, 25(7), 2672-2680.

-

Zhang, T., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(6), 935-940.

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

-

Ghorab, M. M., & Alsaid, M. S. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(11), 18954-18973.

-

George, R. F., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(31), 21768-21791.

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4709-4720.

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.

-

Asif, M. (2016). The therapeutic journey of pyridazinone. Chronicles of Pharmaceutical Science, 1(2), 068-079.

-

Wikipedia contributors. (2024). Emil Fischer. Wikipedia.

-

Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

-

Sbardella, G., & Cignarella, G. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4983.

-

The Editors of Encyclopaedia Britannica. (2023). Emil Fischer. Britannica.

-

Nobel Prize Outreach AB. (2024). Emil Fischer – Facts. NobelPrize.org.

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4709-4720.

-

Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Organic Chemistry Portal. (2021). Synthesis of pyridazines.

-

El-Gazzar, A. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(5), 6619-6632.

-

Nobel Prize Outreach AB. (2024). Emil Fischer – Biographical. NobelPrize.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Pyridazine - Wikipedia [en.wikipedia.org]

- 7. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 8. nobelprize.org [nobelprize.org]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. sphinxsai.com [sphinxsai.com]

- 11. iglobaljournal.com [iglobaljournal.com]

- 12. A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sarpublication.com [sarpublication.com]

- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, explore plausible synthetic routes, and discuss the broader therapeutic landscape of the pyridazinone scaffold, substantiating the information with established scientific literature.

Core Molecular Attributes

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a carbonyl group and a methyl carboxylate substituent makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | |

| CAS Number | 89640-80-2 | [3][1][2] |

Synthetic Pathways: A Strategic Approach

While a direct, single-step synthesis for methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is not extensively documented in readily available literature, a logical and efficient synthetic strategy can be devised based on the synthesis of its carboxylic acid precursor, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, followed by esterification.

Synthesis of the Carboxylic Acid Precursor

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a crucial first step. A plausible retro-synthetic analysis suggests that this precursor can be obtained from the hydrolysis of a corresponding ester, which in turn can be synthesized from a condensation reaction.[4]

A general and established method for the synthesis of pyridazinone cores involves the condensation of a β-ketoester with hydrazine.[4] This is a robust and widely employed reaction in the synthesis of a variety of pyridazinone derivatives.[5]

Esterification: The Final Step

With the successful synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, the final step involves its conversion to the corresponding methyl ester. This can be achieved through standard esterification procedures. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[6]

Alternatively, for substrates that may be sensitive to strong acidic conditions, milder methods employing coupling agents can be utilized. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the esterification under neutral conditions.[6]

Conceptual Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

A detailed experimental protocol for the synthesis of various 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids involves the hydrolysis of the corresponding ethyl esters.[4] A similar principle can be applied to the synthesis of the unsubstituted analog.

Step 2: Methyl Esterification of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in an excess of dry methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction Conditions: The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate can be further purified by column chromatography or recrystallization to obtain a product of high purity.[6]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the ester carbonyl carbon, the aromatic carbons of the pyridazinone ring, and the methyl carbon of the ester group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, as well as the N-H stretching vibration.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

A certificate of analysis for the precursor, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, confirms that its ¹H NMR spectrum is consistent with its structure, lending confidence to the proposed synthetic route and the expected spectral characteristics of its methyl ester.[7]

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[5] Derivatives of pyridazinone have been reported to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[5]

Diverse Biological Activities

Pyridazinone derivatives have demonstrated a remarkable array of biological activities, including:

-

Anticancer: Certain pyridazinone analogs have shown potential as anticancer agents.[5]

-

Anti-inflammatory: The anti-inflammatory properties of pyridazinone derivatives are well-documented.[11]

-

Antimicrobial: These compounds have also been investigated for their antibacterial and antifungal activities.[8]

-

Cardiovascular: Some pyridazinone-based compounds have been explored for their potential in treating cardiovascular diseases.[5]

-

Enzyme Inhibition: Recently, 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been identified as novel xanthine oxidase inhibitors, highlighting the potential of this scaffold in targeting specific enzymes.[11]

The diverse biological profile of the pyridazinone scaffold underscores the therapeutic potential of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate as a key intermediate for the synthesis of novel bioactive molecules.

Caption: Diverse pharmacological activities of the pyridazinone scaffold.

Conclusion and Future Directions

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, achievable through a logical two-step process, provides a foundation for the creation of a diverse library of derivatives. The well-established and broad-ranging biological activities of the pyridazinone core offer a strong rationale for the further investigation of this compound and its analogs in various drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes, as well as the comprehensive biological evaluation of novel derivatives to unlock their full therapeutic potential.

References

- 1. Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | 89640-80-2 [amp.chemicalbook.com]

- 2. Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate|CAS 89640-80-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. calpaclab.com [calpaclab.com]

- 4. iris.uniss.it [iris.uniss.it]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. file.chemscene.com [file.chemscene.com]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS No. 89640-80-2), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive public data, this document establishes a predicted solubility profile based on first-principles analysis of the molecule's physicochemical properties. It further serves as a practical handbook for researchers by detailing robust, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate its synthesis, purification, formulation, and application.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone ring is a privileged scaffold in drug discovery, appearing in a range of clinically significant agents with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The unique arrangement of its heteroatoms imparts a distinct electronic character, characterized by a significant dipole moment and the capacity for robust hydrogen bonding, which are critical determinants of its interaction with biological targets and its behavior in solution.[3] Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, as a functionalized derivative, presents a valuable building block for the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization and chromatography, and formulating it for biological screening or material science applications.[2]

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis

Compound: Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate CAS Number: 89640-80-2 Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol

The solubility of a compound is governed by the principle of "like dissolves like." To predict the solubility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, we must analyze its key structural features:

-

The Pyridazinone Ring: This heterocyclic core contains two adjacent nitrogen atoms and a ketone group. The nitrogen atoms are capable of acting as hydrogen bond acceptors. The presence of the N-H group allows it to also function as a hydrogen bond donor. This dual capability suggests a strong affinity for polar, protic solvents.[3][4]

-

The Carbonyl Group (Ketone): The C=O bond is highly polar and is a strong hydrogen bond acceptor.

-

The Methyl Ester Group (-COOCH₃): This group adds polarity and can also accept hydrogen bonds at its carbonyl oxygen. However, the methyl group itself introduces a small degree of non-polar character.

-

Overall Polarity: The combination of the pyridazinone ring and the methyl ester group results in a molecule with significant polarity. The presence of multiple hydrogen bond acceptors (two ring nitrogens, two carbonyl oxygens) and one hydrogen bond donor (N-H) indicates that its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility in Organic Solvents

Based on the structural analysis and data from related pyridazinone compounds, the following solubility profile is predicted.[2][5] Solvents are categorized by their function and polarity.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functionalities of the molecule. Literature on similar pyridazinones frequently cites ethanol for synthesis and recrystallization.[6][7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc) | High to Moderate | DMSO and DMF are powerful polar solvents capable of disrupting intermolecular hydrogen bonds in the solid state. Acetone and Ethyl Acetate are moderately polar and are common solvents for chromatography and extraction of pyridazinones.[8][9] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents are moderately polar and can act as hydrogen bond acceptors but not donors. They are less effective at solvating the N-H group than protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While capable of dissolving moderately polar compounds, their inability to hydrogen bond effectively limits their solvating power for this molecule. DCM is sometimes used in purification protocols for related structures.[9] |

| Aromatic | Toluene, Benzene | Low | These are non-polar solvents and are unlikely to effectively solvate the highly polar pyridazinone structure. Toluene has been used as a solvent in the synthesis of some pyridazinone precursors, often under reflux conditions.[10] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | These non-polar solvents lack the necessary polarity and hydrogen bonding capability. They are frequently used as anti-solvents in recrystallization or as the weak component in chromatography mobile phases.[8][11] |

Experimental Determination of Solubility

Since empirical data is the gold standard, the following section provides detailed protocols for determining the solubility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in the laboratory.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a novel compound.

Caption: Logical workflow for solubility determination.

Protocol 1: Qualitative Solubility Testing

This rapid method provides a preliminary assessment across a range of solvents and helps in selecting appropriate solvents for recrystallization or further quantitative analysis.[12]

Objective: To visually estimate solubility in various solvents.

Materials:

-

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (solid)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Selection of test solvents (e.g., water, ethanol, ethyl acetate, DCM, hexane)

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 5 mg of the compound into a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to check for undissolved solid.

-

Continue adding solvent up to a total volume of 1 mL.

-

Record the observation at each step. Classify the solubility based on the approximate amount of solvent required for complete dissolution.

Interpretation of Results:

-

Soluble: Dissolves completely in ≤ 0.5 mL of solvent.

-

Sparingly Soluble: Dissolves partially or requires > 0.5 mL of solvent for complete dissolution.

-

Insoluble: Little to no solid dissolves even after adding 1 mL of solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the benchmark for determining thermodynamic equilibrium solubility.[13][14] It measures the concentration of a saturated solution at a specific temperature.

Objective: To obtain a precise, quantitative measure of solubility (e.g., in mg/mL or mol/L).

Materials:

-

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (solid)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Solvent of choice

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Caption: Step-by-step workflow for the Shake-Flask method.

Detailed Steps:

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" means adding more solid than is expected to dissolve, ensuring a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to facilitate this process.[13]

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter this aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis: Prepare a series of dilutions of the filtered sample. Determine the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector, against a standard curve.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent.

Conclusion and Recommendations

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is predicted to be a polar molecule with a high affinity for polar protic and aprotic organic solvents such as alcohols (ethanol, methanol), DMSO, and DMF. Its solubility is expected to be moderate in moderately polar solvents like ethyl acetate and acetone, and poor in non-polar solvents like hexanes and toluene. This profile makes it well-suited for purification via recrystallization, likely using a mixed-solvent system such as ethanol/water or ethyl acetate/hexane. For chromatographic purification, a mobile phase of ethyl acetate and hexane is a logical starting point.[8]

While this guide provides a robust, theoretically grounded prediction of solubility, it is imperative for researchers to perform experimental verification using the protocols outlined herein. The quantitative data derived from the shake-flask method will be invaluable for process scale-up, formulation development, and ensuring reproducibility in research and development settings.

References

- BenchChem. (2025).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BenchChem. (2025).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Gokce, E., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

- CSUB. (n.d.).

- IS MUNI. (n.d.).

- Alam, M. S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.

- BenchChem. (2025).

- Jones, G., et al. (2005). Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles.

- Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

- Abhedananda Mahavidyalaya. (n.d.).

- Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Verma, S. K., et al. (2008).

- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

- Wang, Y., et al. (2022).

- University of Rochester, Department of Chemistry. (n.d.).

- Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.

- Uniss Institutional Research Archive. (2025). New pyridazinone-4-carboxamides as new ca.

- BLDpharm. (n.d.). 54404-06-7|3-Oxo-2,3-dihydropyridazine-4-carboxylic acid.

- Li, M., et al. (n.d.).

- Leanza, W. J., et al. (1953).

- Zhang, M., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry.

- de Oliveira, R. B., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI.

- Al-Ghorbani, M., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central.

Sources

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. benchchem.com [benchchem.com]

- 9. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Thermal Stability of Pyridazinone Core Structures

Abstract: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2][3][4] The thermal stability of any active pharmaceutical ingredient (API) is a critical quality attribute, directly impacting its safety, efficacy, and shelf-life. This guide provides an in-depth technical exploration of the factors governing the thermal stability of the pyridazinone core. It details robust analytical methodologies for characterization, offers field-proven experimental protocols, and synthesizes structure-stability relationships to aid researchers, scientists, and drug development professionals in optimizing pyridazinone-based drug candidates.

Introduction: The Pyridazinone Core in Drug Development

The pyridazinone ring system, a six-membered diazine with an adjacent nitrogen-nitrogen bond and a carbonyl group, is a cornerstone of modern drug design.[1][5] Its derivatives exhibit a vast spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4][6] Marketed drugs like Levosimendan and Pimobendan underscore the therapeutic success of this heterocyclic core.[1]

However, the journey from a promising lead compound to a stable, marketable drug product is fraught with physicochemical challenges. Thermal instability, in particular, can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Understanding and rigorously evaluating the thermal behavior of the pyridazinone core is not merely a regulatory formality but a fundamental aspect of ensuring drug quality and patient safety.

This guide is structured to provide a comprehensive framework for this evaluation, from foundational principles to advanced analytical execution.

Foundational Principles of Pyridazinone Thermal Stability

The inherent stability of the pyridazinone core is derived from its aromatic character and the delocalization of electrons within the ring. However, this stability is not absolute and is profoundly influenced by several factors.

Intrinsic Factors and Degradation Pathways

The pyridazinone ring's susceptibility to thermal degradation is often dictated by the weakest bonds within its structure and its substituents. While the core itself is relatively robust, common degradation pathways can be initiated under thermal stress. Laser pyrolysis studies on the related 1,2-diazine suggest that thermal decomposition can proceed via a molecular route, potentially leading to ring-opening and the formation of stable gaseous products like hydrogen cyanide (HCN).[7] For substituted pyridazinones, the nature and position of the substituent groups are critical.

Potential Thermal Degradation Pathways:

-

Substituent Cleavage: Thermally labile groups attached to the ring (e.g., esters, certain alkyl chains) can be the initial point of degradation.

-

Ring Opening/Fragmentation: At higher energies, the N-N bond or C-N bonds can rupture, leading to the collapse of the heterocyclic structure.

-

Oxidation: In the presence of air, oxidative degradation can occur, often targeting electron-rich positions on the ring or susceptible functional groups.

-

Intramolecular Reactions: Certain substituents can undergo thermally induced intramolecular reactions, such as cyclization or rearrangement. For example, gabapentin, a drug prone to intramolecular lactamization, highlights how the proximity of reactive groups (amino and carboxyl) is a key factor in its solid-state stability.[8]

The Critical Role of the Solid State

For an API, thermal stability is inextricably linked to its solid-state properties.[9][10] These properties dictate the energy required to disrupt the crystal lattice and initiate chemical degradation.

-

Polymorphism: Many APIs can exist in multiple crystalline forms, or polymorphs, which have the same chemical composition but different crystal lattice arrangements.[10][11] These forms can have significantly different melting points, solubilities, and thermal stabilities. The most thermodynamically stable polymorph is typically desired for development.[9]

-